molecular formula C11H8N4 B12910046 3-Anilinopyridazine-4-carbonitrile CAS No. 112584-66-4

3-Anilinopyridazine-4-carbonitrile

Katalognummer: B12910046
CAS-Nummer: 112584-66-4
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: ZQBJRHDDYOLMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenylamino)pyridazine-4-carbonitrile is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)pyridazine-4-carbonitrile typically involves the reaction of 3-chloropyridazine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-chloropyridazine+anilineK2CO3,DMF,heat3-(phenylamino)pyridazine-4-carbonitrile\text{3-chloropyridazine} + \text{aniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{3-(phenylamino)pyridazine-4-carbonitrile} 3-chloropyridazine+anilineK2​CO3​,DMF,heat​3-(phenylamino)pyridazine-4-carbonitrile

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenylamino)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Phenylamino)pyridazine-4-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(phenylamino)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Phenylamino)pyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112584-66-4

Molekularformel

C11H8N4

Molekulargewicht

196.21 g/mol

IUPAC-Name

3-anilinopyridazine-4-carbonitrile

InChI

InChI=1S/C11H8N4/c12-8-9-6-7-13-15-11(9)14-10-4-2-1-3-5-10/h1-7H,(H,14,15)

InChI-Schlüssel

ZQBJRHDDYOLMII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C=CN=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.